Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate
Description
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate is a heterocyclic compound featuring a fused imidazo[1,2-c]pyrimidine core substituted with chlorine at position 7 and a methyl group at position 3.
Properties
CAS No. |
61830-73-7 |
|---|---|
Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-17-11(16)4-8-6-15-7(2)13-9(12)5-10(15)14-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
ODXCTFBJZHWKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=NC(=CC2=N1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-5-methylimidazo[1,2-c]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in core heterocycles, substituent positions, and functional groups, which influence their properties and reactivity. Key examples include:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Core Heterocycle Differences :
- Imidazo[1,2-c]pyrimidine (target compound) vs. imidazo[1,2-a]pyrimidine () vs. triazolo[1,5-a]pyrimidine (). These variations impact aromaticity, electron distribution, and binding interactions .
- Pyridine-based analogs (e.g., ) lack the pyrimidine ring’s nitrogen, altering solubility and reactivity .
- Substituent Effects: Chlorine at position 7 (target) vs. position 6 (): Positional differences influence steric and electronic interactions. Methyl groups (target, ) enhance lipophilicity, while amino groups () improve aqueous solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Ester Group Reactivity : All compounds contain ester moieties, making them susceptible to hydrolysis under acidic/basic conditions .
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